molecular formula C9H16O2 B3040798 Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate CAS No. 2415-95-4

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Cat. No.: B3040798
CAS No.: 2415-95-4
M. Wt: 156.22 g/mol
InChI Key: VSINZTMZSOWVNA-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol . It is a methyl ester derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a chemical compound that is structurally similar to Fenpropathrin . Fenpropathrin is a broad-spectrum pyrethroid insecticide and acaricide . The primary targets of these compounds are voltage-gated membrane channels in insects . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets by binding to the voltage-gated membrane channels . This binding disrupts the normal functioning of these channels, leading to an overstimulation of the nervous system in insects. This overstimulation eventually leads to the paralysis and death of the insect .

Biochemical Pathways

It is known that the compound affects the functioning of voltage-gated membrane channels . These channels are involved in various biochemical pathways related to the transmission of signals in the nervous system.

Result of Action

The result of the action of this compound is the disruption of normal nervous system function in insects, leading to their paralysis and death . This makes the compound effective as an insecticide and acaricide.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, residues of Fenpropathrin, a similar compound, have been found in sediment samples, indicating potential environmental persistence The compound’s action may also be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Properties

IUPAC Name

methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6(7(10)11-5)9(8,3)4/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSINZTMZSOWVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233579
Record name Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-95-4
Record name Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2415-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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